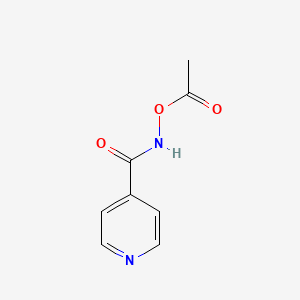
Hydroxylamine, O-acetyl-N-isonicotinoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O-acetyl-N-isonicotinoyl- is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an acetyl group and an isonicotinoyl group attached to the nitrogen atom of hydroxylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Hydroxylamine, O-acetyl-N-isonicotinoyl- typically involves the acetylation of hydroxylamine followed by the introduction of the isonicotinoyl group. One common method involves the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with isonicotinic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for Hydroxylamine, O-acetyl-N-isonicotinoyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, O-acetyl-N-isonicotinoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and isonicotinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
Hydroxylamine, O-acetyl-N-isonicotinoyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Hydroxylamine, O-acetyl-N-isonicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The acetyl and isonicotinoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative used in organic synthesis.
O-(Diphenylphosphinyl)hydroxylamine: Known for its electrophilic amination properties.
Uniqueness
Hydroxylamine, O-acetyl-N-isonicotinoyl- is unique due to the presence of both acetyl and isonicotinoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications .
Propiedades
Número CAS |
89970-85-4 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(pyridine-4-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12) |
Clave InChI |
QYHSVTHRHKLGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONC(=O)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
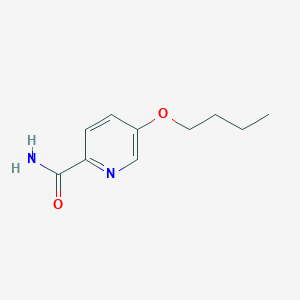
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

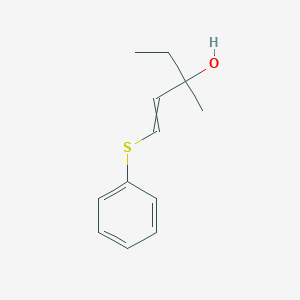
![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
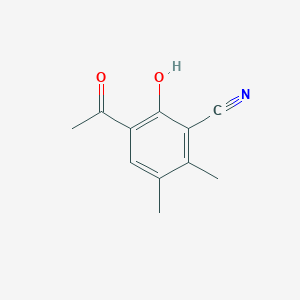
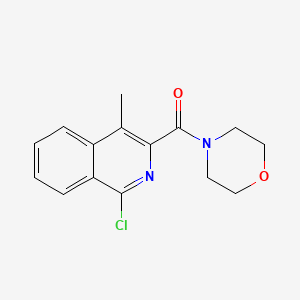
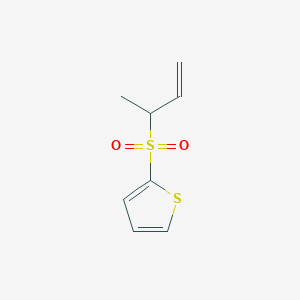
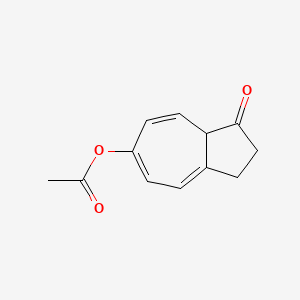

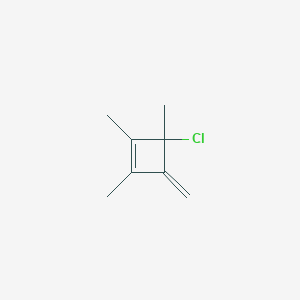
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
